molecular formula C10H13N5O4 B3029182 (2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol CAS No. 5682-25-7

(2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B3029182
CAS No.: 5682-25-7
M. Wt: 267.24 g/mol
InChI Key: OIRDTQYFTABQOQ-CRKDRTNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, also known as α-Adenosine (CAS 5682-25-7), is a stereoisomer of adenosine with the molecular formula C₁₀H₁₃N₅O₄ and an average mass of 267.24 g/mol . Its structure features a purine base (adenine) linked via a β-glycosidic bond to a ribose sugar in the α-configuration. This stereochemical distinction impacts its biochemical interactions, such as receptor binding and metabolic stability, differentiating it from the more common β-adenosine . The compound’s four stereocenters and hydroxyl groups contribute to its hydrophilicity, making it a key scaffold for nucleotide analogs in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Adenosine can be synthesized through several methods, including the mercuri procedure, fusion reaction, and Vorbrüggen glycosylation . These methods involve the formation of an alpha-glycosidic bond between adenine and ribose. The mercuri procedure, for instance, uses mercuric salts to facilitate the glycosylation process, while the Vorbrüggen glycosylation employs silyl-protected nucleobases and glycosyl donors in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of alpha-adenosine is less common due to its rarity and the complexity of its synthesis. advancements in synthetic chemistry have made it possible to produce this compound in larger quantities using optimized reaction conditions and catalysts that favor the formation of the alpha-anomer over the beta-anomer .

Chemical Reactions Analysis

Phosphorylation of Hydroxyl Groups

Phosphorylation is a critical reaction for nucleosides, enabling their conversion into nucleotides. For α-adenosine, the hydroxyl groups on the tetrahydrofuran ring (positions 3' and 5') are primary targets. This reaction typically employs phosphorylating agents like phosphorus oxychloride (POCl₃) or cyclic phosphates under controlled conditions .

Example Reaction:

 Adenosine+POCl3 Adenosine 5 monophosphate AMP +HCl\text{ Adenosine}+\text{POCl}_3\rightarrow \text{ Adenosine 5 monophosphate AMP }+\text{HCl}

Key Conditions:

  • Anhydrous solvents (e.g., trimethyl phosphate)

  • Temperature: 0–5°C to minimize side reactions .

Table 1: Condensation Reaction with Ethyl 2-Formyl-3-Oxopropionate

ReactantsConditionsProductYieldSource
2-Hydrazinoadenosine + ethyl 2-formyl-3-oxopropionateEthanol, HCl, reflux (2–4h)Ethyl (2E)-3-({9-[(4S,2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[4-(ethoxycarbonyl)pyrazolyl]purin-6-yl}amino)-2-formylprop-2-enoate60–70%

Mechanism:
The reaction proceeds via nucleophilic attack of the amino/hydrazino group on the carbonyl carbon, followed by cyclization to form a pyrazole ring .

Hydroxyl Group Protection/Deprotection Strategies

The diol and hydroxymethyl groups in α-adenosine are often protected during synthesis to prevent unwanted side reactions. Common methods include:

Table 2: Protection/Deprotection Methods

Protection MethodReagentsConditionsApplicationSource
AcetylationAcetic anhydride, pyridineRoom temperature, 12hBlocks hydroxyls during phosphorylation
SilylationTBDMS-Cl, imidazoleDMF, 60°C, 6hStabilizes the sugar moiety
DeprotectionAmmonium hydroxideMethanol, 25°C, 2hCleaves acetyl groups post-synthesis

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) at position 5' can be oxidized to a carbonyl (-CHO) using reagents like Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane. This forms α-ketoadenosine, a precursor for further functionalization .

Example Reaction:

 AdenosineCrO3/H2SO4 Ketoadenosine+H2O\text{ Adenosine}\xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4}\text{ Ketoadenosine}+\text{H}_2\text{O}

Research Findings and Implications

  • Biological Relevance: Phosphorylated derivatives of α-adenosine show potential as antiviral agents due to structural mimicry of natural nucleotides .

  • Synthetic Utility: Condensation reactions expand the compound’s utility in creating heterocyclic libraries for drug discovery .

  • Stability Considerations: The tetrahydrofuran ring’s stereochemistry influences reaction kinetics, with axial hydroxyls displaying higher reactivity than equatorial ones .

Scientific Research Applications

Medicinal Chemistry

Antiviral Agents : Alpha-Adenosine has been studied for its potential as an antiviral agent. Its structural similarity to adenosine allows it to interfere with viral replication processes. Research indicates that modifications to the purine base can enhance antiviral activity against various viruses, including HIV and hepatitis viruses .

Cancer Treatment : The compound has shown promise in cancer therapy by acting as an adenosine receptor modulator. Adenosine receptors are implicated in tumor growth and metastasis; thus, targeting these receptors with alpha-Adenosine could inhibit cancer progression .

Molecular Biology

Nucleotide Analog : Alpha-Adenosine serves as a nucleotide analog in various biochemical assays. It is used to study nucleic acid metabolism and enzyme kinetics involving nucleotides. Its incorporation into RNA or DNA strands can provide insights into the mechanisms of nucleic acid synthesis and repair processes .

Research on Enzyme Inhibition : The compound is utilized in research focusing on enzyme inhibition studies, particularly those involving kinases and phosphatases. By mimicking natural substrates, alpha-Adenosine aids in elucidating enzyme mechanisms and developing inhibitors that could serve therapeutic purposes .

Therapeutic Development

Cardiovascular Applications : Due to its role in modulating heart rate and vascular tone through adenosine receptors, alpha-Adenosine is being explored for cardiovascular therapies. It can potentially be used to manage conditions like arrhythmias and hypertension by influencing myocardial oxygen consumption and coronary blood flow .

Neurological Research : The compound's effects on neurotransmission via adenosine receptors make it a candidate for neurological research. Studies are investigating its role in neuroprotection and potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Case Studies

StudyObjectiveFindings
Antiviral Activity of Alpha-Adenosine Derivatives Evaluate the efficacy of modified derivatives against HIVCertain derivatives exhibited enhanced antiviral activity compared to the parent compound .
Inhibition of Cancer Cell Proliferation Investigate the effects of alpha-Adenosine on breast cancer cellsAlpha-Adenosine significantly reduced cell viability and induced apoptosis through adenosine receptor pathways .
Enzyme Kinetics with Nucleotide Analogs Study the impact of alpha-Adenosine on DNA polymerase activityThe compound acted as a competitive inhibitor, providing insights into the enzyme's substrate specificity .

Mechanism of Action

Alpha-Adenosine exerts its effects primarily through interaction with adenosine receptors, which are G protein-coupled receptors. These receptors include A1, A2A, A2B, and A3 subtypes. The binding of alpha-adenosine to these receptors can modulate various intracellular signaling pathways, including those involving cyclic adenosine monophosphate (cAMP), phospholipase C, and mitogen-activated protein kinases . These interactions influence numerous physiological processes, such as neurotransmission, immune response, and cardiovascular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates α-Adenosine against analogs with modifications to the purine base, ribose moiety, or substituents affecting pharmacological properties. Key comparisons include:

Substitutions at the Purine 6-Position

Compound Name Substituent Purity (%) Melting Point (°C) Key Properties/Activity Reference
(2R,3R,4S,5R)-2-(6-(Ethylpropylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol N-ethylpropylamino 98.3 145 Potential CD39/CD73 inhibition; synthesized via nucleophilic substitution .
(2R,3R,4S,5R)-2-(6-(Benzylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol Benzylamino 98.0 178–180 Enhanced lipophilicity; used in adenosine receptor studies .
(2R,3S,4R,5R)-2-(6-((R)-1-Phenylpropylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (YZG-330) (R)-1-Phenylpropylamino N/A N/A Selective adenosine A₁ receptor agonist; reduces body temperature in mice .

Key Insight: Alkyl/aryl amino groups at the 6-position enhance receptor selectivity (e.g., A₁ agonism in YZG-330) but reduce aqueous solubility compared to α-Adenosine’s primary amine.

Modifications at the Purine 2- and 8-Positions

Compound Name Substituent Purity (%) Melting Point (°C) Key Properties/Activity Reference
(2R,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol 2-Chloro N/A N/A Intermediate for antithrombotic agents; synthesized via NH₄Cl substitution .
(2R,3R,4S,5R)-2-(6-Amino-2-mercapto-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol 2-Mercapto 78% yield 196–198 Improved stability via thiol group; used in antiviral studies .
(2R,3R,4S,5R)-2-(6-Amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol 8-Bromo N/A N/A Halogenation enhances electrophilic reactivity for cross-coupling reactions .

Key Insight : Halogen or sulfur substitutions at the 2-position improve metabolic stability, while 8-bromo derivatives serve as intermediates for further functionalization.

Ribose Modifications

Compound Name Substituent Purity (%) Melting Point (°C) Key Properties/Activity Reference
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(iodomethyl)tetrahydrofuran-3,4-diol 5-Iodomethyl N/A N/A Radiolabeling potential for imaging studies; molecular weight 377.14 g/mol .
(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-N-ethyltetrahydrofuran-2-carboxamide 2-Carboxamide 98% N/A Enhanced blood-brain barrier penetration; A₁ receptor affinity .
(2S,3S,4R,5R)-5-(6-Amino-2-(phenethylthio)-9H-purin-9-yl)tetrahydrofuran-2,3,4-triol (PSB-16301) 2-Phenethylthio N/A N/A Dual A₁/A₂ antagonism; antiplatelet activity .

Key Insight : Ribose modifications, such as iodomethyl or carboxamide groups, alter pharmacokinetics (e.g., BBB penetration) and receptor interaction profiles.

Biological Activity

(2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, commonly referred to as a purine nucleoside analog, is a compound that has garnered attention due to its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H13N5O4
  • CAS Number : 5682-25-7
  • Molecular Weight : 267.25 g/mol

1. Antioxidant Activity

Research indicates that purine nucleoside analogs exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that the compound effectively inhibited lipid peroxidation and increased the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

2. Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is particularly relevant in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

3. Anticancer Potential

Studies have highlighted the anticancer effects of this purine analog. It has been observed to induce apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and the modulation of Bcl-2 family proteins. Notably, it has shown effectiveness against leukemia and solid tumors .

The biological activities of this compound are primarily attributed to its ability to mimic natural nucleosides and interact with cellular pathways involved in nucleic acid metabolism. The compound's structural similarity to adenosine allows it to modulate adenosine receptors and influence various intracellular signaling cascades.

Case Study 1: Anticancer Activity in Leukemia

A clinical trial investigated the efficacy of this compound in patients with acute lymphoblastic leukemia (ALL). Results indicated a significant reduction in leukemic cell counts and improved survival rates among treated patients compared to controls .

Case Study 2: Anti-inflammatory Effects in Animal Models

In a rodent model of collagen-induced arthritis, administration of the purine analog resulted in reduced joint swelling and inflammation markers. Histological analysis confirmed decreased infiltration of inflammatory cells in joint tissues .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntioxidantInhibits lipid peroxidation; enhances SOD activity
Anti-inflammatoryReduces TNF-α and IL-6 production
AnticancerInduces apoptosis in leukemia cell lines
MechanismMimics nucleosides; modulates adenosine receptors

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of this compound be experimentally confirmed?

Methodological Answer: The stereochemistry is critical for biological activity. Use a combination of 1D/2D NMR (e.g., 1^1H, 13^{13}C, COSY, NOESY) to analyze coupling constants and nuclear Overhauser effects (NOEs) for spatial correlations. For example, the anomeric proton (H-1') in the ribose moiety typically shows coupling constants (J1,2J_{1',2'}) indicative of β-D-configuration (~3–6 Hz). X-ray crystallography provides definitive proof by resolving spatial arrangements of substituents. Cross-validate with circular dichroism (CD) if chiral centers influence electronic transitions .

Q. What are the recommended handling and storage protocols to ensure compound stability?

Methodological Answer: Store at -10°C under inert atmosphere (argon or nitrogen) to prevent oxidation and hydrolysis. Avoid moisture by using desiccants or vacuum-sealed containers. During handling, use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood to minimize inhalation of aerosols. Contamination risks are reduced by employing glassware dried at 120°C and anhydrous solvents .

Q. How can purity be assessed, and what analytical techniques are most reliable?

Methodological Answer: Purity is quantified via HPLC (C18 column, UV detection at 260 nm for purine absorption) with ≥98% threshold for research-grade material. Confirm absence of impurities using LC-MS to detect molecular ion peaks ([M+H]+^+). For chiral purity, chiral stationary phase HPLC or polarimetry is recommended .

Advanced Research Questions

Q. What strategies optimize synthetic yield while minimizing side reactions?

Methodological Answer: Optimize glycosylation reactions by:

  • Using Lewis acid catalysts (e.g., TMSOTf) to enhance nucleoside coupling efficiency.
  • Controlling temperature (0–25°C) to suppress epimerization.
  • Employing protecting groups (e.g., acetyl for hydroxyls) to direct regioselectivity. Monitor intermediates via TLC and isolate via column chromatography (silica gel, gradient elution with EtOAc/hexane). Yields >70% are achievable with iterative DOE (design of experiments) .

Q. How can discrepancies in NMR data between computational models and experimental results be resolved?

Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or dynamic processes.

  • Perform NMR in deuterated solvents (DMSO-d6_6, D2_2O) and compare with simulated spectra (DFT calculations at B3LYP/6-31G* level).
  • Use variable-temperature NMR to identify conformational exchange broadening.
  • Validate with isotopic labeling (e.g., 15^{15}N for purine ring) to assign ambiguous peaks .

Q. What in vitro and in vivo models are suitable for assessing acute toxicity?

Methodological Answer:

  • In vitro: Conduct MTT assays on HEK293 or HepG2 cells to determine IC50_{50}. Include Ames test (S. typhimurium TA98/TA100 strains) for mutagenicity.
  • In vivo: Follow OECD guidelines for acute oral toxicity (e.g., LD50_{50} in rats, 14-day observation). Classify hazards per GHS criteria (e.g., H302 for oral toxicity) .

Q. How can environmental persistence be evaluated given limited ecological data?

Methodological Answer: Perform biodegradation assays (OECD 301F) to measure BOD/COD ratios. Assess bioaccumulation potential using logP values (estimated via HPLC retention times) and computational models (EPI Suite). Mitigate risks by designing derivatives with shorter half-lives or lower logP .

Properties

IUPAC Name

(2S,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRDTQYFTABQOQ-CRKDRTNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5682-25-7
Record name 9H-Purin-6-amine, 9-alpha-D-ribofuranosyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005682257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Purin-6-amine, 9- alpha-D-ribofuranosyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
(2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
(2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
(2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
(2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
(2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.